3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methoxyphenyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl: This compound shares a similar methoxyphenyl group but has a different core structure.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific pyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SCJOLLZGPSGOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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